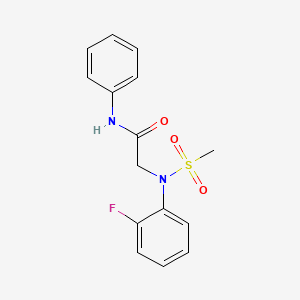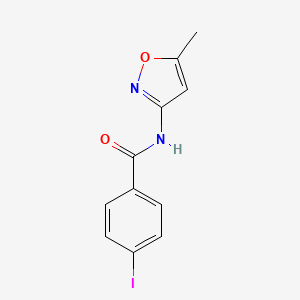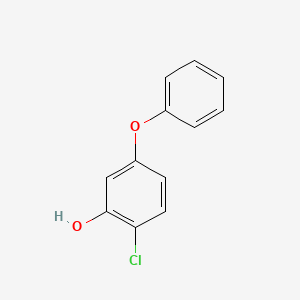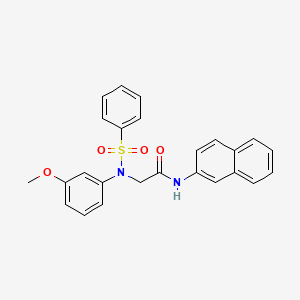![molecular formula C15H16O2 B5808013 {2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)
{2-[(4-methylbenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-methylbenzyl)oxy]phenyl}methanol, also known as MBPM, is a chemical compound that has been of interest to scientists due to its potential applications in various fields, including medicine and materials science.
Mécanisme D'action
The mechanism of action of {2-[(4-methylbenzyl)oxy]phenyl}methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of {2-[(4-methylbenzyl)oxy]phenyl}methanol. In vitro studies have shown that {2-[(4-methylbenzyl)oxy]phenyl}methanol can inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to reduce the production of inflammatory cytokines and reactive oxygen species in various cell types, including macrophages and epithelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {2-[(4-methylbenzyl)oxy]phenyl}methanol in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to exhibit a range of biological activities, making it a versatile tool for investigating various cellular processes.
However, one limitation of {2-[(4-methylbenzyl)oxy]phenyl}methanol is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of {2-[(4-methylbenzyl)oxy]phenyl}methanol is not fully understood, which could limit its potential applications in certain fields.
Orientations Futures
There are several potential future directions for research on {2-[(4-methylbenzyl)oxy]phenyl}methanol. In medicine, further studies are needed to investigate the anti-inflammatory and antioxidant properties of {2-[(4-methylbenzyl)oxy]phenyl}methanol and its potential as a therapeutic agent for various diseases. Additionally, the antibacterial and antifungal activity of {2-[(4-methylbenzyl)oxy]phenyl}methanol could be further explored for the development of new antibiotics.
In materials science, future research could focus on the use of {2-[(4-methylbenzyl)oxy]phenyl}methanol as a monomer for the synthesis of polymers with unique properties. Additionally, the potential of {2-[(4-methylbenzyl)oxy]phenyl}methanol as a precursor for the preparation of metal-organic frameworks could be further investigated.
Conclusion
In conclusion, {2-[(4-methylbenzyl)oxy]phenyl}methanol is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields. Its relatively simple synthesis method and versatile biological activities make it a promising candidate for further research in medicine and materials science. Further studies are needed to fully understand the mechanism of action of {2-[(4-methylbenzyl)oxy]phenyl}methanol and its potential applications in different fields.
Méthodes De Synthèse
{2-[(4-methylbenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl alcohol with 2-bromophenol in the presence of a base, followed by reduction of the resulting intermediate with a reducing agent such as sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
{2-[(4-methylbenzyl)oxy]phenyl}methanol has been the subject of several scientific studies due to its potential applications in various fields. In medicine, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to have antibacterial and antifungal activity, which could make it useful in the development of new antibiotics.
In materials science, {2-[(4-methylbenzyl)oxy]phenyl}methanol has been investigated for its potential as a monomer in the synthesis of polymers and as a precursor for the preparation of metal-organic frameworks. The unique structure of {2-[(4-methylbenzyl)oxy]phenyl}methanol, which contains both a phenol and an alcohol group, makes it a versatile building block for the construction of complex materials.
Propriétés
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-6-8-13(9-7-12)11-17-15-5-3-2-4-14(15)10-16/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKSPFMJZVFPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Methylphenyl)methoxy]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)




![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)


![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)